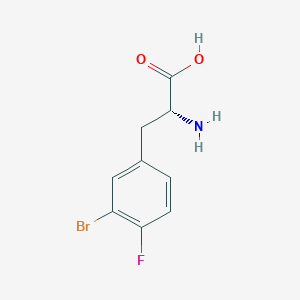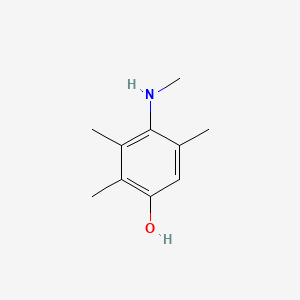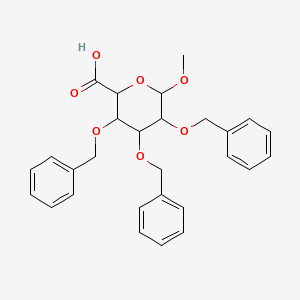![molecular formula C11H20OSi B15124284 tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a trans-2-ethynylcyclopropoxy group, and a dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with trans-2-ethynylcyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to ensure the reaction conditions are maintained consistently. The reaction mixture is often subjected to distillation or chromatography to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding epoxides or alcohols, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research, including:
Biology: Potential use in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a coupling agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the cyclopropoxy and dimethylsilane moieties provide stability and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the ethynyl and cyclopropoxy groups.
tert-Butyldimethylchlorosilane: Contains a chloro group instead of the ethynylcyclopropoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Features a bromopropoxy group instead of the ethynylcyclopropoxy group.
Uniqueness
This unique structure allows for specific interactions and reactions that can be leveraged in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H20OSi |
|---|---|
Peso molecular |
196.36 g/mol |
Nombre IUPAC |
tert-butyl-(2-ethynylcyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3 |
Clave InChI |
YOYLSMWOOPDUEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


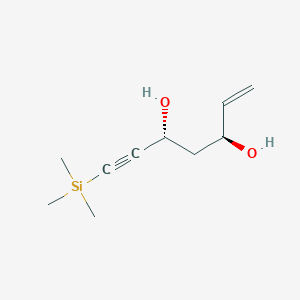
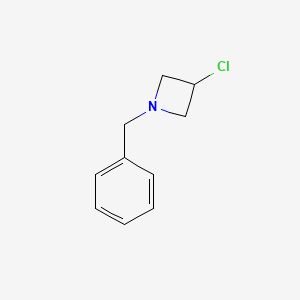
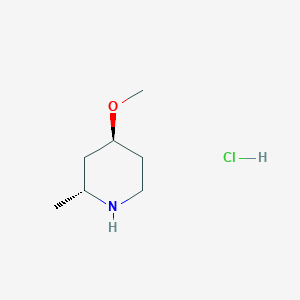
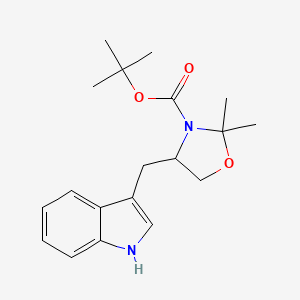
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
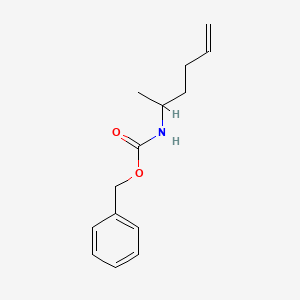
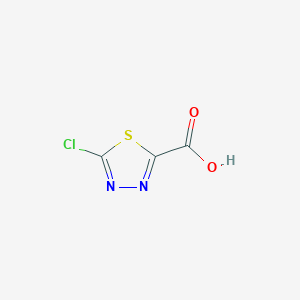

![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
